molecular formula C25H28N6O3S B3004440 8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1112308-76-5

8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B3004440
CAS RN: 1112308-76-5
M. Wt: 492.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives has been explored in various studies. One approach involved the creation of thiazolopyrimidine and 1,3,4-thiadiazole compounds, which were further modified to thioglycoside derivatives through glycosylation reactions using acetylated glycosyl bromides . Another study reported the synthesis of 8-oxa-2-azaspiro[4.5]decane, which was achieved using commercially available reagents, specifically tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating a potential pathway for the production of biologically active compounds . Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane was described, with key steps including the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle .

Molecular Structure Analysis

The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane has been studied using mass spectrometry, revealing a prominent peak at m/e 87. The study proposed a mechanism for the formation of this fragment and provided evidence through deuterium labeling . In another study, the structure of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, a perhydro-1,3-dioxa-6-azocine, was confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The reactivity of pyridazine-4,5-dicarboxylic anhydride was investigated, showing its ability to undergo a Smiles-type rearrangement with various nitrogen 1,3-binucleophiles to yield 1,3,7,8-tetra-azaspiro[4.5]decane derivatives . This indicates the potential of the core structure to participate in diverse chemical reactions, leading to a variety of heterospiro compounds.

Physical and Chemical Properties Analysis

The nonlinear optical properties of a related compound, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), were studied, demonstrating the generation of second-harmonic beams in the 380-450 nm wavelength region under collinear type I phase-matching conditions . This highlights the potential application of such compounds in optical materials. The anticancer activity of the synthesized 1-thia-azaspiro[4.5]decane derivatives was also evaluated, with some compounds showing moderate to high inhibition activities against various human carcinoma cell lines .

properties

IUPAC Name

N-butan-2-yl-3-[1-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3S/c1-4-17(3)26-21(32)13-14-30-23(34)18-10-6-8-12-20(18)31-24(30)28-29-25(31)35-15-22(33)27-19-11-7-5-9-16(19)2/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCCFWGIHLZCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

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